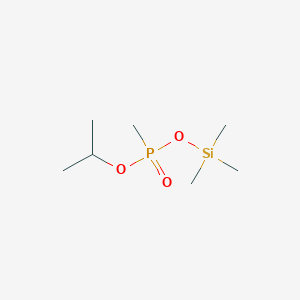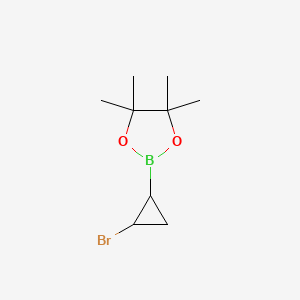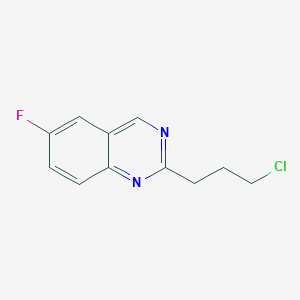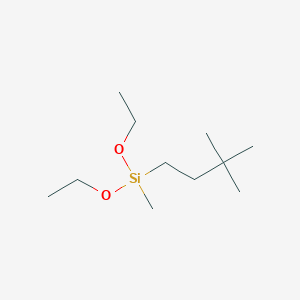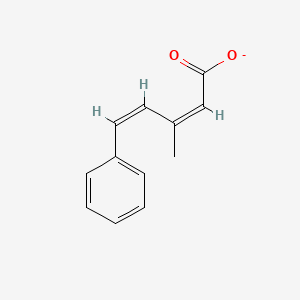
1-Ethynyl-3,3-difluoro-cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3,3-difluoro-cyclobutanol is a chemical compound with the molecular formula C6H6F2O It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutanol ring
Preparation Methods
The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of a cyclobutanone derivative with an ethynylating agent in the presence of a fluorinating reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-Ethynyl-3,3-difluoro-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms to form new derivatives.
Common Reagents and Conditions: Typical reagents include bases, acids, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives.
Scientific Research Applications
1-Ethynyl-3,3-difluoro-cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,3-difluoro-cyclobutanol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and fluorine groups contribute to its reactivity and binding affinity, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
1-Ethynyl-3,3-difluoro-cyclobutanol can be compared with other similar compounds, such as:
1-Ethynyl-3-fluoro-cyclobutanol: This compound has only one fluorine atom, resulting in different reactivity and properties.
1-Ethynyl-3,3-dichloro-cyclobutanol:
1-Ethynyl-3,3-difluoro-cyclopentanol: The larger ring size in this compound affects its stability and reactivity compared to the cyclobutanol derivative.
Properties
Molecular Formula |
C6H6F2O |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
1-ethynyl-3,3-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C6H6F2O/c1-2-5(9)3-6(7,8)4-5/h1,9H,3-4H2 |
InChI Key |
HOPYVGCRQAXXEX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC(C1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


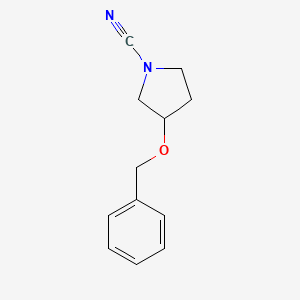
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
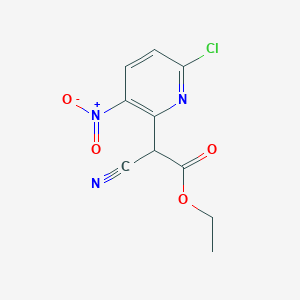
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
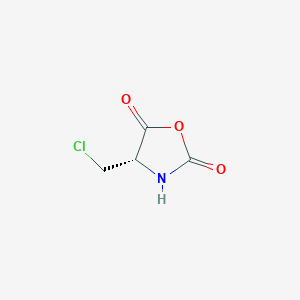
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
